5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Chemical Reactions Analysis
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Research has developed efficient approaches to synthesize 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, highlighting cyclocondensation and modified Curtius rearrangement methods as effective for obtaining these compounds, suggesting their relevance in creating biologically active scaffolds (Yakovenko & Vovk, 2021).
The one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines demonstrates the efficiency and versatility of using ionic liquids in synthesizing heterocyclic compounds, with implications for the development of novel pharmaceuticals and materials (Shaabani, Soleimani, & Maleki, 2006).
A study on the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation showcases innovative routes to these compounds, underscoring the environmental benefits of using water as a solvent and the potential for creating diverse heterocyclic structures (Mohan, Rao, & Adimurthy, 2013).
Biological Applications and Potential
Novel pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of imidazo[1,5-a]pyridine derivatives in therapeutic applications and drug discovery (Rahmouni et al., 2016).
The development of conformationally constrained tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase highlights the application of these compounds in targeting enzymes involved in cancer progression, showcasing the importance of structural design in enhancing drug efficacy and metabolic stability (Dinsmore et al., 2000).
Materials Science and Catalysis
Unsymmetrical squaraine dyes derived from imidazo[1,5-a]pyridine have been synthesized, with their spectral properties and potential for photodynamic therapy explored. This research underscores the role of heterocyclic compounds in developing novel dyes and sensitizers for medical and technological applications (Prostota et al., 2013).
Phosphabarrelene-modified Rh-catalysts have been utilized for the selective synthesis of hydroxy-functionalized bicyclic imidazoles via tandem reactions, demonstrating the utility of heterocyclic compounds in catalysis and organic synthesis (Bäuerlein et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13)3-2-7-4-10-5-11(6)7/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWGNJZOMSIIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=CN12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-67-8 | |
Record name | 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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